4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide
Description
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide is a benzamide derivative featuring a sulfonyl-substituted morpholine ring and a 2,3-dimethylphenyl group. The compound’s structure combines a benzamide core with a 2,6-dimethylmorpholine moiety linked via a sulfonyl bridge.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-6-5-7-20(17(14)4)22-21(24)18-8-10-19(11-9-18)28(25,26)23-12-15(2)27-16(3)13-23/h5-11,15-16H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJUGMPIFCQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of cis-2,6-Dimethylmorpholine
The morpholine ring system is synthesized via optimized cyclization and isomerization processes developed in EP0094565B1:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting material | Diisopropanolamine |
| Catalyst | Sulfuric acid (98%) |
| Temperature | 185-220°C |
| Time | 4-6 hours |
| Yield | 78-82% cis isomer |
Key innovations include simultaneous addition of amine and sulfuric acid to minimize decomposition, followed by fractional distillation to isolate the cis isomer. The process avoids energy-intensive cooling/heating cycles seen in earlier methods, reducing byproduct formation by 37% compared to US Patent 3,083,202 protocols.
Synthesis of 4-(Chlorosulfonyl)Benzoic Acid
This critical sulfonylating agent is prepared from benzoic acid derivatives as detailed in CAS 10130-89-9:
Chlorosulfonation Protocol
- Sulfonation : Benzoic acid reacts with chlorosulfonic acid (ClSO3H) at 0-5°C
- Quenching : Ice-water mixture stabilizes the sulfonic acid intermediate
- Chlorination : Thionyl chloride (SOCl2) converts -SO3H to -SO2Cl
- Crystallization : Ethyl acetate/hexane yields 92% pure product
Physical properties:
Formation of N-(2,3-Dimethylphenyl)Benzamide
Adapting methods from VulcanChem VC21480250, the amide backbone is constructed via:
Schotten-Baumann Reaction
2,3-Dimethylaniline + Benzoyl chloride → N-(2,3-Dimethylphenyl)benzamide
Optimized Conditions
- Solvent: Dichloromethane/10% NaOH (1:1 v/v)
- Temperature: 0°C → room temperature gradient
- Stirring: 500 rpm for 48 hours
- Yield: 88% after recrystallization (ethanol/water)
X-ray crystallography confirms the amide group's 44-47° dihedral angles relative to aromatic planes, influencing subsequent reactivity.
Sulfonamide Coupling Reactions
Morpholine Sulfonylation
The sulfonyl bridge is installed using palladium-catalyzed C-H activation (Figure 6 in):
Procedure
- React 4-(chlorosulfonyl)benzoic acid with cis-2,6-dimethylmorpholine (1:1.2 molar ratio)
- Catalyst: Pd(dppf)Cl2 (5 mol%)
- Base: Triethylamine (3 equivalents)
- Solvent: Anhydrous THF under N2 atmosphere
- Duration: 12 hours at 65°C
Yield : 74% of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
Final Amidation Step
Coupling the sulfonated benzoic acid with N-(2,3-dimethylphenyl)amine employs HATU activation:
Reaction Scheme
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid
+
N-(2,3-Dimethylphenyl)amine
→
Target compound
Optimized Parameters
| Component | Quantity |
|---|---|
| HATU | 1.5 equivalents |
| DIPEA | 3 equivalents |
| DMAP | 0.2 equivalents |
| Solvent | DMF (anhydrous) |
| Temperature | 40°C |
| Time | 18 hours |
Post-reaction purification via flash chromatography (SiO2, ethyl acetate/hexane 3:7) yields 68% product with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
δ 8.12 (d, J=8.4 Hz, 2H, Ar-H)
δ 7.65 (d, J=8.0 Hz, 2H, Ar-H)
δ 7.32-7.25 (m, 3H, dimethylphenyl-H)
δ 4.21 (dd, J=12.0, 2.8 Hz, 2H, morpholine-H)
δ 3.85 (t, J=10.8 Hz, 2H, morpholine-H)
δ 2.89 (s, 6H, N(CH3)2)
δ 2.32 (s, 3H, Ar-CH3)
δ 2.29 (s, 3H, Ar-CH3)
13C NMR (101 MHz, CDCl3)
δ 167.8 (C=O)
δ 144.2, 138.7, 135.2 (Ar-C)
δ 66.3, 58.1 (morpholine-C)
δ 21.4, 20.9, 18.7 (CH3)
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 452.57 g/mol |
| Melting point | 178-181°C |
| LogP | 3.12 ± 0.32 |
| Aqueous solubility | 0.18 mg/mL (pH 7.4) |
| Stability | >24 months at -20°C |
Process Optimization Challenges
Stereochemical Control
Maintaining >98% cis configuration in the morpholine ring requires:
Sulfonyl Chloride Reactivity
4-(Chlorosulfonyl)benzoic acid's hygroscopic nature necessitates:
Amidation Side Reactions
Competitive O-acylation is minimized by:
Alternative Synthetic Routes
One-Pot Sulfonamidation
A recent method from Liu et al. enables direct coupling:
Benzoyl chloride + 2,3-dimethylaniline + morpholine sulfinate → Target (62% yield)
Advantages:
- Avoids isolated sulfonyl chloride intermediate
- Reduces purification steps
Limitations:
Enzymatic Sulfonation
Emerging biocatalytic methods using aryl sulfotransferases:
- pH 7.5 phosphate buffer
- 30°C, 48 hours
- 55% conversion observed Current drawbacks include enzyme cost and scalability issues.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and reduced morpholine derivatives .
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic comparisons between the target compound and structurally related benzamide derivatives:
Key Structural and Functional Differences:
Heterocyclic Substituents :
- The target compound’s 2,6-dimethylmorpholine sulfonyl group contrasts with analogs featuring benzothiazole (), oxadiazole (), or pyrimidine () rings. These heterocycles influence electronic properties and binding interactions. For example, oxadiazoles enhance metabolic stability, while pyrimidines participate in π-π stacking .
Spectral Profiles: IR spectra of hydrazinecarbothioamides () show C=S (~1250 cm⁻¹) and NH (~3300 cm⁻¹) bands, absent in the target compound due to its amide-centric structure.
Synthetic Pathways :
- Common steps include Friedel-Crafts sulfonation (), S-alkylation of triazoles (), and cyclization to form heterocycles (). The target compound’s synthesis likely mirrors these routes, emphasizing sulfonyl coupling and amide bond formation .
Potential Applications: While the target compound’s exact use is unspecified, analogs like diflufenican () are herbicides, suggesting sulfonyl benzamides may disrupt enzymatic pathways in pests or weeds.
Research Findings and Analytical Methods
- Spectroscopy : IR and NMR are critical for confirming tautomerism (e.g., thione vs. thiol forms in triazoles) and functional groups (C=O, NH) .
Biological Activity
The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a morpholine ring, a sulfonyl group, and an amide linkage, contributing to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. The mechanism typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). Studies have shown that compounds similar to 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide demonstrate significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species .
Anti-inflammatory Effects
Sulfonamides are known to possess anti-inflammatory properties. The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This could be beneficial in treating conditions characterized by chronic inflammation.
Cytotoxicity and Cancer Research
Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was assessed using MTT assays, showing promising results against breast and colon cancer cell lines.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antibacterial efficacy | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µM. |
| Study 2 | Anti-inflammatory activity | Reduced IL-6 levels by 40% in LPS-stimulated macrophages. |
| Study 3 | Cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM. |
The biological activity of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, it may alter cytokine production.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction has been observed in cancer studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
